N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
Molecular Formula |
C16H11FN2O2 |
|---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)18-16(20)14-10-15(21-19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
InChI Key |
HSGUIFAHXGZMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
α-Bromo Ketone Cyclization
The oxazole ring is commonly synthesized via cyclization of α-bromo ketones. In a representative procedure, α-bromo ketone intermediates are treated with 2,4-thiazolidinedione (TZD) in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate), followed by intramolecular cyclization using lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). For example, 5-phenyl-1,2-oxazole-3-carboxamide derivatives are obtained in yields ranging from 6% to quantitative, depending on substituents.
Table 1: Cyclization Conditions for Oxazole Ring Formation
α-Hydroxy Ketone Condensation
Alternative routes employ α-hydroxy ketones, which undergo condensation with potassium cyanate under acidic conditions to form oxazolones. This method avoids bromination steps but requires careful pH control to prevent side reactions. For instance, cyclization of 4-fluorophenyl-substituted α-hydroxy ketones yields the oxazole core with >80% purity when monitored via HPLC.
Carboxamide Functionalization Techniques
Isocyanate Coupling
The carboxamide group is introduced by reacting oxazole intermediates with isocyanates. Commercially available isocyanates (e.g., 4-fluorophenyl isocyanate) are employed in acetonitrile with catalytic 4-dimethylaminopyridine (DMAP), achieving yields of 48–83%. In cases where isocyanates are unstable, in situ generation via triphosgene activation of amines is preferred.
Table 2: Carboxamide Coupling Reactions
Reductive Amination for Piperidine Analogues
For derivatives bearing piperidine moieties, reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) and formaldehyde (37% aqueous) is utilized post-Boc deprotection. This step ensures efficient N-methylation while preserving the oxazole-carboxamide backbone.
Optimization of Reaction Parameters
Temperature and pH Control
Maintaining reaction temperatures below 0°C during α-bromo ketone synthesis prevents premature cyclization. Similarly, pH adjustments during α-hydroxy ketone condensation (pH 4–6) enhance cyclization efficiency.
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while DMAP accelerates isocyanate coupling. Substituting DMF with dichloromethane (DCM) in triphosgene-mediated reactions reduces side-product formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for validating structural integrity. For example, ¹H NMR of N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide exhibits distinct peaks for the fluorophenyl group (δ 7.6–7.8 ppm) and oxazole protons (δ 8.1–8.3 ppm). HPLC purity exceeding 95% is routinely achieved using C18 reverse-phase columns.
Challenges and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted oxazole derivatives with modified fluorophenyl groups.
Scientific Research Applications
Synthesis of N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with the reaction of 4-fluoroaniline and phenylacetic acid derivatives under controlled conditions to form the oxazole ring.
- Cyclization : The formation of the oxazole ring is achieved through cyclization reactions, often utilizing dehydrating agents or catalysts to promote the reaction.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown promising results:
- Cell Lines Tested : The compound was tested against colon cancer (Colo-205), ovarian cancer (OVCAR-8), and breast cancer (MDA-MB-231) cell lines.
- Inhibition Rates : Significant growth inhibition was observed, with values indicating over 40% inhibition in several cases, particularly at specific concentrations (10 μmol) .
| Cell Line | Inhibition (%) | Concentration (μmol) |
|---|---|---|
| Colo-205 | 45 | 10 |
| OVCAR-8 | 50 | 10 |
| MDA-MB-231 | 42 | 10 |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity:
- Microbial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacterial strains.
- Activity Results : It exhibited significant antibacterial effects, particularly against Enterococcus faecium biofilms .
| Microbial Strain | Activity Type | Effectiveness (%) |
|---|---|---|
| Enterococcus faecium | Antibacterial | 60 |
| Staphylococcus aureus | Antibacterial | 55 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have provided insights into how modifications to the compound can enhance its biological activity:
- Substituent Variations : Altering substituents on the phenyl ring or modifying the oxazole structure has been shown to influence potency and selectivity against specific targets.
Case Study: Modification Effects
A study explored various analogs of this compound with different substituents:
| Compound Variant | IC50 (μM) | Target Activity |
|---|---|---|
| Original Compound | 0.083 | hAC Inhibitor |
| Variant with Methyl Group at C(4) | 0.069 | hAC Inhibitor |
| Variant with Chlorine at Para Position | 0.055 | Enhanced Potency |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .
Comparison with Similar Compounds
Substituent Effects on the Isoxazole Core
- 3-Carboxamide: Provides hydrogen-bonding sites for target interactions.
- : 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 3-(2-Chlorophenyl): Introduces steric bulk and chlorine’s electron-withdrawing effects. 5-Methyl: Reduces steric hindrance compared to phenyl.
: 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide
Halogen Substituent Variations on the Amide Group
Heterocycle and Side Chain Modifications
Halogen Effects (Informed by )
A study on N-substituted maleimides () found minimal impact of halogen size (F, Cl, Br, I) on inhibitory potency (IC50 values: 4.34–7.24 μM), suggesting electronic effects dominate over steric factors in certain scaffolds. For isoxazoles, fluorine’s electronegativity may optimize target binding, while bromine/chloro analogues could prioritize lipophilicity .
Biological Activity
N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, which is known for its bioactive properties. Its molecular formula is , and it has a molecular weight of 447.4 g/mol. The presence of the fluorophenyl group is believed to enhance its biological activity by improving binding affinity to target proteins.
This compound exerts its biological effects through interactions with various molecular targets:
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and inflammation pathways. For instance, studies indicate that it can inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis .
- Receptor Modulation : It may also interact with specific receptors, leading to altered signaling pathways that affect cell survival and apoptosis .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have reported:
- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
| PANC-1 | 0.75 |
| SK-MEL-2 | 0.89 |
These values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential for further development as a therapeutic agent.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad Spectrum : It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxazole structure significantly influence biological activity:
- Substituent Effects : The introduction of different substituents on the phenyl rings alters the potency against specific targets. For example, variations in fluorine substitution have been linked to enhanced binding affinity to carbonic anhydrases .
- Heterocyclic Variations : Compounds incorporating additional heterocycles alongside the oxazole moiety have shown improved efficacy, indicating potential for developing new derivatives with enhanced biological profiles .
Study 1: Anticancer Efficacy
In a recent study examining the anticancer effects of this compound, researchers found that treatment led to significant apoptosis in MCF-7 cells. Flow cytometry analysis indicated increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2), suggesting a clear mechanism by which this compound induces cell death in cancerous cells .
Study 2: Antimicrobial Activity Assessment
A comparative study assessed the antimicrobial effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Basic: What synthetic methodologies are most effective for preparing N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions between 5-phenyl-1,2-oxazole-3-carboxylic acid derivatives and 4-fluoroaniline. A literature procedure involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) for amide bond formation with the aniline derivative . For example, in a study of analogous compounds, yields ranged from 34% to 85%, depending on substituent steric effects and reaction time. Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
- Purification : Preparative HPLC or column chromatography ensures high purity (>95%) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions and amide bond formation. For example, the oxazole proton resonates at δ 6.5–7.5 ppm, while the fluorophenyl group shows distinct splitting patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 323.08 for CHFNO) .
- HPLC : Monitors purity (>98%) using reverse-phase C18 columns and UV detection.
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Discrepancies in activity (e.g., enzyme inhibition potency) often arise from subtle structural variations. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC values .
- Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enoyl-ACP reductase). For example, the oxazole ring’s electron density may influence binding affinity .
- Meta-analysis : Cross-reference published data on analogous compounds (e.g., 5-methyl vs. 5-phenyl oxazole derivatives) to identify trends .
Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?
Crystallization difficulties are common due to flexible substituents (e.g., fluorophenyl group). Strategies include:
- Co-crystallization : Add stabilizing agents (e.g., PEG 4000) or co-solvents (DMSO).
- Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered regions.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for aromatic rings and hydrogen-bond networks .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
The 4-fluorophenyl group’s electron-withdrawing nature enhances:
- Metabolic stability : Fluorine reduces oxidative metabolism in cytochrome P450 assays.
- Binding affinity : Polar interactions with target proteins (e.g., hydrogen bonding via the carboxamide group). Comparative studies show that replacing fluorine with methoxy decreases potency by ~40% in kinase inhibition assays .
Methodological: What in silico tools are recommended for predicting physicochemical properties and ADMET profiles?
- LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~3.2).
- ADMET prediction : SwissADME or ADMETLab 2.0 assess absorption (e.g., Caco-2 permeability) and toxicity (e.g., Ames test outcomes) .
- Solubility : COSMO-RS predicts aqueous solubility (~0.05 mg/mL), guiding formulation studies .
Advanced: How can researchers design experiments to validate target engagement in cellular assays?
- Chemical proteomics : Use biotinylated analogs for pull-down assays to identify binding proteins.
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment.
- Knockdown/overexpression : CRISPR/Cas9-mediated gene editing confirms phenotype rescue .
Methodological: What strategies mitigate synthetic byproducts during scale-up?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to minimize impurities.
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) using response surface methodology.
- Green chemistry : Replace toxic reagents (e.g., HOBt) with enzyme-mediated coupling .
Advanced: How do structural modifications affect the compound’s pharmacokinetic profile?
- Half-life extension : Introducing a cyclopropyl group (analogous to ) increases metabolic stability in microsomal assays.
- Bioavailability : Methylation of the oxazole ring improves C by 2-fold in rodent models .
Methodological: What are best practices for data reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
